

Application Notes for (1R,3S,4R)-ent-Entecavir in Viral Replication Studies

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Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir

Cat. No.: B15140753

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Introduction

(1R,3S,4R)-ent-Entecavir, hereafter referred to as Entecavir (ETV), is a potent and selective nucleoside analogue of 2'-deoxyguanosine with significant activity against the Hepatitis B virus (HBV).[1][2][3] It is a cornerstone in the management of chronic HBV infection due to its high efficacy in suppressing viral replication and its high genetic barrier to resistance.[2][4] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of Entecavir in viral replication studies.

Mechanism of Action

Entecavir is a prodrug that, upon entering a cell, is efficiently phosphorylated by cellular kinases to its active triphosphate form, Entecavir triphosphate (ETV-TP).[5][6] ETV-TP has an intracellular half-life of approximately 15 hours.[6] It acts by competitively inhibiting the HBV reverse transcriptase (polymerase) at three distinct stages of the replication cycle.[2][3][4][6]

- **Inhibition of Base Priming:** ETV-TP interferes with the initiation of DNA synthesis by inhibiting the priming of the HBV DNA polymerase.[2][4][6]
- **Inhibition of Reverse Transcription:** It blocks the synthesis of the negative-strand DNA from the pregenomic RNA template.[2][4][6]
- **Inhibition of DNA-dependent DNA Synthesis:** ETV-TP inhibits the synthesis of the positive-strand DNA.[2][4][6]

By targeting these three critical steps, Entecavir effectively terminates the elongation of the viral DNA chain, leading to a potent suppression of HBV replication.[4]

Antiviral Activity

Entecavir exhibits potent antiviral activity against both wild-type and lamivudine-resistant strains of HBV.[7] In cell culture assays, Entecavir has been shown to inhibit HBV DNA synthesis with a 50% reduction (EC50) at a concentration of 0.004 μM in human HepG2 cells transfected with wild-type HBV.[6] Against lamivudine-resistant HBV, the median EC50 value for Entecavir is 0.026 μM . [6]

Clinical studies have consistently demonstrated the potent antiviral efficacy of Entecavir. Treatment with Entecavir leads to a significant reduction in serum HBV DNA levels and intrahepatic HBV covalently closed circular DNA (cccDNA), which is the stable template for viral replication.[8][9][10] However, it is important to note that while Entecavir can significantly reduce cccDNA levels, it may not lead to complete eradication with short-term therapy.[8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Entecavir in reducing viral markers.

Table 1: Reduction in Serum HBV DNA and cccDNA after 48 Weeks of Entecavir Treatment

Parameter	Baseline (median)	Week 48 (median)	Log10 Reduction	Reference
Serum Total HBV DNA	6.8 x 10 ⁷ copies/mL	2.5 x 10 ³ copies/mL	~4 logs	[8][9]
Serum cccDNA	Not specified	Undetectable in 71.2% of patients	~3 logs	[8][9]

Table 2: Reduction in Intrahepatic HBV DNA and cccDNA after 48 Weeks of Entecavir Treatment

Parameter	Entecavir Reduction (log10 copies/HGEq)	Lamivudine Reduction (log10 copies/HGEq)	P-value	Reference
Hepatic HBV cccDNA	-0.9	-0.7	0.0033	[10]
Total Hepatic HBV DNA	-2.1	-1.6	<0.0001	[10]

HGEq: Human Genome Equivalent

Experimental Protocols

Detailed methodologies for key experiments involving Entecavir are provided below.

Protocol 1: Determination of Antiviral Activity (EC50) in Cell Culture

This protocol is a standard method for assessing the in vitro efficacy of Entecavir against HBV.

Materials:

- HepG2 cells transfected with wild-type or lamivudine-resistant HBV.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Entecavir stock solution (in DMSO).
- 96-well cell culture plates.
- Reagents for DNA extraction and quantitative PCR (qPCR).

Procedure:

- **Cell Seeding:** Seed transfected HepG2 cells in 96-well plates at a density of 2×10^4 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of Entecavir in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Entecavir. Include a no-drug control and a DMSO vehicle control.
- **Incubation:** Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.
- **DNA Extraction:** After incubation, lyse the cells and extract total intracellular DNA.
- **qPCR Analysis:** Quantify the amount of HBV DNA using a specific qPCR assay targeting a conserved region of the HBV genome.
- **Data Analysis:** Calculate the percentage of inhibition of HBV DNA replication for each Entecavir concentration compared to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: HBV Polymerase Inhibition Assay

This protocol assesses the direct inhibitory effect of Entecavir triphosphate on the HBV polymerase.

Materials:

- Recombinant HBV polymerase.
- Entecavir triphosphate (ETV-TP).
- Deoxynucleoside triphosphates (dNTPs).
- Primed DNA template.
- Reaction buffer.
- Radiolabeled dNTPs (e.g., [α -³²P]dGTP).

- Polyacrylamide gels for electrophoresis.
- Phosphorimager.

Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing the reaction buffer, recombinant HBV polymerase, primed DNA template, and a mix of dNTPs including the radiolabeled dNTP.
- **Inhibitor Addition:** Add varying concentrations of ETV-TP to the reaction mixtures. Include a no-inhibitor control.
- **Reaction Initiation and Incubation:** Initiate the polymerase reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).
- **Reaction Termination:** Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
- **Gel Electrophoresis:** Separate the DNA products by size using polyacrylamide gel electrophoresis.
- **Visualization and Analysis:** Visualize the radiolabeled DNA products using a phosphorimager. Quantify the amount of product synthesized in the presence of different concentrations of ETV-TP to determine the IC50 value.

Protocol 3: Resistance Profiling

This protocol is used to identify mutations in the HBV polymerase gene that confer resistance to Entecavir.

Materials:

- Serum samples from patients on Entecavir therapy.
- Viral DNA extraction kit.
- Primers for amplifying the HBV polymerase gene.
- PCR reagents.

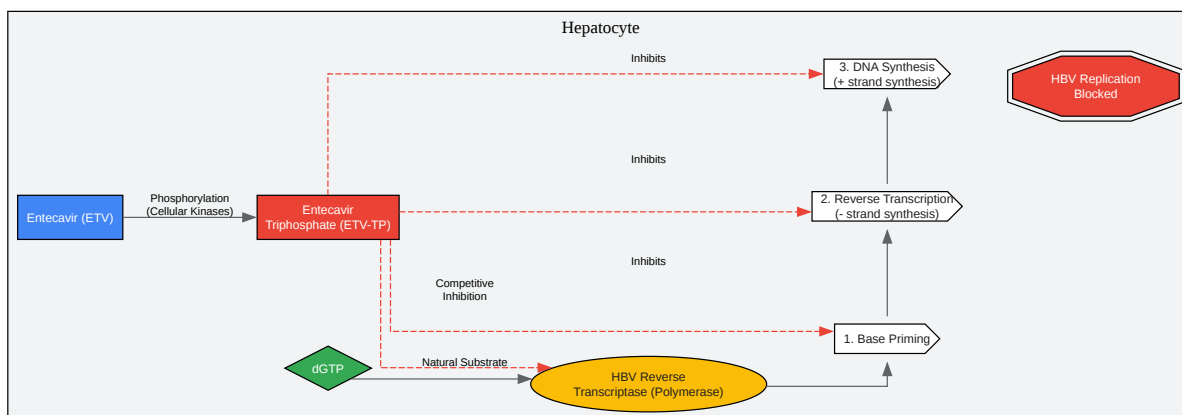
- DNA sequencing reagents and equipment.

Procedure:

- Viral DNA Extraction: Extract HBV DNA from patient serum samples.
- PCR Amplification: Amplify the HBV polymerase gene using specific primers.
- DNA Sequencing: Sequence the amplified PCR product using Sanger sequencing or next-generation sequencing methods.
- Sequence Analysis: Compare the obtained sequence with a wild-type HBV polymerase sequence to identify amino acid substitutions. Known resistance mutations for Entecavir often occur in the context of pre-existing lamivudine resistance mutations (e.g., rtM204V/I) followed by additional substitutions at positions such as rtT184, rtS202, or rtM250.[\[2\]](#)

Visualizations

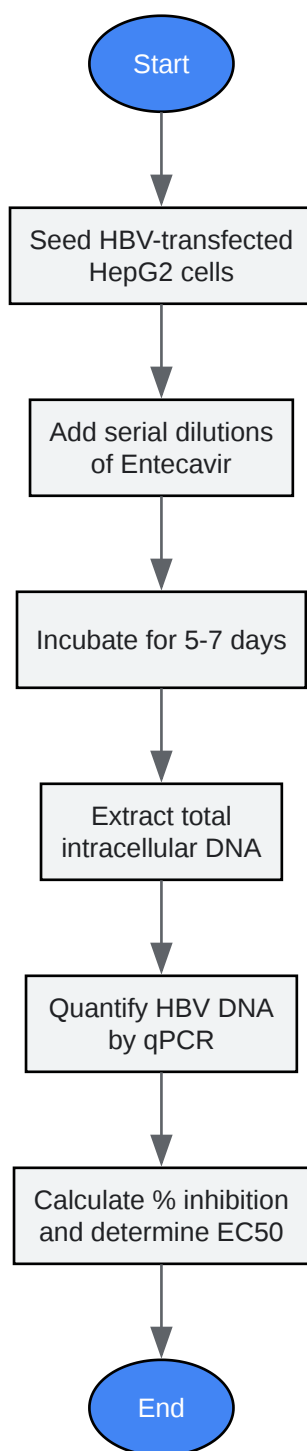
Signaling Pathway: Mechanism of Action of Entecavir



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Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

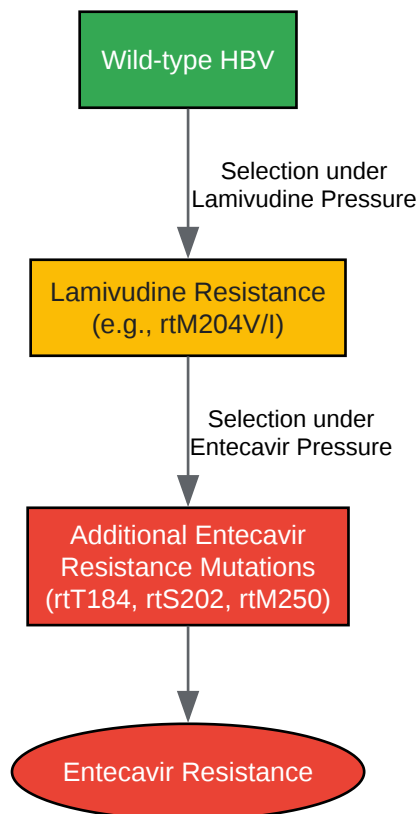
Experimental Workflow: Antiviral Activity Assay



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Caption: Workflow for determining the EC50 of Entecavir.

Logical Relationship: Development of Entecavir Resistance



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Caption: Pathway to the development of Entecavir resistance.

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